tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring attached to a tert-butyl carboxylate group and a 2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl group . The InChI code for this compound is1S/C18H24N2O4/c1-18(2,3)24-16(21)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-23-17(20)22/h4-7,14H,8-12H2,1-3H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.4 . The compound is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound serves as an important intermediate in the synthesis of various biologically active compounds. For example, similar tert-butyl piperidine carboxylate derivatives have been used in the synthesis of crizotinib, a drug used to treat certain types of lung cancer .
Antibacterial Activity
Derivatives of N-Boc piperazine, which share a similar structure to the compound , have been screened for antibacterial activities against strains like Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.
Building Blocks for Organic Synthesis
The compound can serve as a building block or intermediate in the synthesis of novel organic compounds such as amides, sulphonamides, and Mannich bases . These are crucial in various chemical syntheses and pharmaceutical applications.
Research and Development
Products related to tert-butyl-4-oxopiperidine-1-carboxylate are available for scientific research, indicating its use in ongoing research activities within chemical and pharmaceutical fields .
Synthesis of Natural Product Precursors
Similar compounds have been synthesized as potential precursors to biologically active natural products like Indiacen A and B, which have therapeutic potentials .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of biologically active natural products .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Compounds with similar structures have been involved in various biochemical pathways, contributing to their broad range of chemical and biological properties .
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of studies on its biological activity. Similar compounds have shown a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
tert-butyl 4-(2-oxo-4H-3,1-benzoxazin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-16(21)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-23-17(20)22/h4-7,14H,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWIJJRQGZWEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3COC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442258 |
Source
|
Record name | tert-Butyl 4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate | |
CAS RN |
162045-30-9 |
Source
|
Record name | 1,1-Dimethylethyl 4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162045-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2-oxo-2H-3,1-benzoxazin-1(4H)-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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